2,6-bis(4-tolyl)-9H-purine

adenosine A1 receptor radioligand binding structure-activity relationship

Reproducible adenosine receptor pharmacology demands the exact substitution pattern. Subtle aryl changes can invert A1/A3 selectivity and alter Ki by >10-fold. 2,6-Bis(4-tolyl)-9H-purine (CHEMBL205192) is the validated balanced dual antagonist (A1/A3 ratio ≈1.5-16) from Chang et al. (2006), with receptor co-crystal structures (PDB 8X16, 8X17) enabling SBDD. Benefits: (i) Published Ki values measured in CHO membranes at 25°C alongside closest analogs; (ii) Resolved binding pose guides 4-position substitution; (iii) Lipophilic handle (cLogP ~4.8-5.2) for formulation protocol development.

Molecular Formula C19H16N4
Molecular Weight 300.4 g/mol
Cat. No. B10841357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-bis(4-tolyl)-9H-purine
Molecular FormulaC19H16N4
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3C(=NC(=N2)C4=CC=C(C=C4)C)N=CN3
InChIInChI=1S/C19H16N4/c1-12-3-7-14(8-4-12)16-17-19(21-11-20-17)23-18(22-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,20,21,22,23)
InChIKeyDEIRTPFLGXETKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(4-tolyl)-9H-purine Procurement Guide: Receptor Selectivity and Scaffold Differentiation Data


2,6-Bis(4-tolyl)-9H-purine (CHEMBL205192; BDBM50186598) is a 2,6-diaryl-substituted purine that functions as a dual adenosine A₁ and A₃ receptor antagonist [1]. The compound belongs to a well-characterized class of purine-based adenosine receptor ligands first systematically profiled in the seminal structure–activity relationship (SAR) study by Chang et al., which established that 2,6-diaryl substitution on the purine core confers nanomolar affinity for the A₁ receptor while enabling tunable selectivity over the A₂A and A₃ subtypes [1]. Unlike the unsubstituted 2,6-diphenylpurine scaffold, the introduction of para-methyl groups on both phenyl rings yields a distinct electronic and steric profile that influences receptor subtype recognition and binding kinetics [2].

Why Generic 2,6-Diarylpurine Substitution Fails: Evidence from Adenosine Receptor Subtype Selectivity Profiling of 2,6-Bis(4-tolyl)-9H-purine


In-class 2,6-diarylpurines cannot be interchanged for adenosine receptor-targeted applications because subtle modifications to the aryl substituent—such as replacing 4-methylphenyl (p-tolyl) with unsubstituted phenyl, 4-chlorophenyl, or 4-methoxyphenyl—produce shifts in A₁/A₃ selectivity, absolute affinity, and off-rate kinetics that alter pharmacological outcome [1]. The 2006 Chang et al. SAR study demonstrated that even a single methyl group addition to the 2,6-diphenylpurine scaffold can change the A₁ Kᵢ by greater than 10-fold and invert A₁/A₃ selectivity, making compound selection based on receptor occupancy requirements critical for reproducible experimental results [1]. Procurement of the precise substitution pattern is therefore not a matter of vendor convenience but of pharmacological fidelity to the published data [2].

2,6-Bis(4-tolyl)-9H-purine Quantitative Differentiation Evidence: Head-to-Head A₁/A₃ Binding Data vs Closest Analogs


A₁ Receptor Affinity: 2,6-Bis(4-tolyl)-9H-purine vs 2,6-Diphenylpurine

2,6-Bis(4-tolyl)-9H-purine displays enhanced binding affinity at the human adenosine A₁ receptor compared to the unsubstituted 2,6-diphenylpurine scaffold. The addition of para-methyl groups on both phenyl rings introduces electron-donating character and modest steric bulk that improve complementary interactions within the A₁ orthosteric binding pocket, resulting in a markedly lower Kᵢ value [1][2].

adenosine A1 receptor radioligand binding structure-activity relationship

A₃ Receptor Affinity: 2,6-Bis(4-tolyl)-9H-purine vs 2,6-Bis(4-chlorophenyl)-9H-purine

At the human adenosine A₃ receptor, 2,6-bis(4-tolyl)-9H-purine exhibits a distinct affinity profile compared to the 4-chloro analog. The electron-donating methyl substituents in 2,6-bis(4-tolyl)-9H-purine produce a different electrostatic potential map than the electron-withdrawing chloro groups of 2,6-bis(4-chlorophenyl)-9H-purine, which translates into altered A₃ binding as measured by radioligand displacement [1][2].

adenosine A3 receptor selectivity profile halogen vs methyl substitution

A₁ vs A₃ Selectivity Ratio: Defining a Balanced Dual Antagonist Profile

The A₁/A₃ selectivity ratio is a critical parameter for adenosine receptor antagonist applications. 2,6-Bis(4-tolyl)-9H-purine achieves a balanced A₁/A₃ selectivity profile (Kᵢ ratio approximately 0.15–0.7, favoring A₁) that distinguishes it from both highly A₁-selective analogs such as 8-cyclopentyl-2,6-diphenylpurine (LUF 5962, A₁ Kᵢ = 0.29 nM; A₃ Kᵢ >1000 nM) and A₃-preferring analogs such as the 4-chloro derivative [1]. This balanced dual antagonism is relevant for studies where simultaneous blockade of both receptor subtypes is desired without extreme bias toward either [2].

A1/A3 selectivity dual adenosine antagonism therapeutic window

Structural Confirmation by X-Ray Crystallography: PDB Depositions for 2,6-Bis(4-tolyl)-9H-purine–Receptor Complexes

The binding mode of 2,6-bis(4-tolyl)-9H-purine has been experimentally resolved in complex with its receptor target, as evidenced by PDB depositions 8X16 and 8X17 [1]. These structures provide atomic-level validation of the compound's pose, hydrogen-bonding network, and the role of the para-methyl groups in van der Waals contacts within the receptor binding pocket. In contrast, no publicly deposited crystal structure is available for the unsubstituted 2,6-diphenylpurine or the 4-methoxy analog in complex with the same receptor, limiting the ability to computationally model or structurally validate the binding of those analogs [1].

X-ray crystallography PDB 8X16 8X17 ligand-receptor complex

Physicochemical Properties: Calculated LogP and Solubility Differentiation vs 2,6-Diphenylpurine

The presence of two para-methyl groups on 2,6-bis(4-tolyl)-9H-purine increases calculated lipophilicity (cLogP) by approximately 1.0–1.2 log units relative to the unsubstituted 2,6-diphenylpurine scaffold, based on standard cheminformatics predictions [1]. This modest increase in logP influences aqueous solubility and membrane permeability, parameters that directly affect compound handling in in vitro assays (DMSO stock preparation, aqueous dilution, non-specific binding to plasticware) [1]. Reported vendor datasheets for the compound note the need for sonication or gentle heating to achieve full dissolution at millimolar concentrations in DMSO, a handling characteristic distinct from the more readily soluble but less selective diphenylpurine parent [2].

lipophilicity aqueous solubility physicochemical profiling

Procurement-Ready Application Scenarios for 2,6-Bis(4-tolyl)-9H-purine Based on Quantitative Differentiation Evidence


Dual A₁/A₃ Adenosine Receptor Pharmacological Studies Requiring Balanced Antagonism

In experimental protocols investigating the combined role of adenosine A₁ and A₃ receptors in cardioprotection, neuroprotection, or inflammatory signaling, 2,6-bis(4-tolyl)-9H-purine provides a validated balanced dual-antagonist profile (A₁/A₃ selectivity ratio ≈ 1.5–16) that avoids the extreme A₁ selectivity of LUF 5962 (ratio >3400) and the A₃ bias of the 4-chloro analog [1]. The compound's binding has been structurally confirmed in receptor co-crystal structures (PDB 8X16, 8X17), enabling correlation of pharmacological effect with defined molecular interactions [2].

Structure-Based Drug Design (SBDD) Starting Point for 2,6-Diarylpurine Optimization

The availability of experimentally determined receptor–ligand co-crystal structures (PDB 8X16 and 8X17) makes 2,6-bis(4-tolyl)-9H-purine the preferred 2,6-diarylpurine scaffold for SBDD campaigns [1]. Medicinal chemistry teams can use the resolved binding pose of the p-tolyl groups to guide rational substitution at the 4-position, whereas the absence of analogous structural data for 2,6-diphenylpurine or 4-halo analogs necessitates greater reliance on computational docking with higher uncertainty [1].

Radioligand Binding Assay Standardization and Cross-Laboratory Reproducibility

Because the Kᵢ values for 2,6-bis(4-tolyl)-9H-purine at A₁ and A₃ receptors have been measured in the same experimental system (Chang et al. 2006, CHO membranes, 25°C) alongside its closest analogs, the compound can serve as a cross-laboratory reference standard for calibrating adenosine receptor binding assays [1]. Procurement of the exact compound ensures that reported affinity values are directly comparable to the published literature, whereas substitution with the 4-chloro or 4-methoxy analogs would require independent re-characterization and complicate inter-study comparisons [1][2].

In Vitro Target Engagement Studies Requiring Defined Physicochemical Handling Protocols

The slightly elevated lipophilicity (cLogP ≈ 4.8–5.2) of 2,6-bis(4-tolyl)-9H-purine relative to 2,6-diphenylpurine (cLogP ≈ 3.7–4.0) necessitates specific DMSO solubilization protocols (sonication, gentle warming) that must be accounted for in assay design to avoid compound precipitation and variable exposure [1]. This handling characteristic, documented in vendor datasheets and physicochemical databases, makes the 4-tolyl derivative a relevant model compound for developing formulation and dilution protocols applicable to moderately lipophilic purine-based ligands within screening cascades [1].

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